2,6-Dichloro-5,8-dihydroxy-4-iminonaphthalen-1(4H)-one
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Overview
Description
2,6-Dichloro-5,8-dihydroxy-4-iminonaphthalen-1(4H)-one is a synthetic organic compound that belongs to the class of naphthalenone derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dichloro-5,8-dihydroxy-4-iminonaphthalen-1(4H)-one typically involves multi-step organic reactions. The starting materials are often chlorinated naphthalene derivatives, which undergo a series of reactions including chlorination, hydroxylation, and imination. The reaction conditions may include the use of catalysts, specific solvents, and controlled temperatures to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems ensures precise control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2,6-Dichloro-5,8-dihydroxy-4-iminonaphthalen-1(4H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions often involve specific temperatures, pH levels, and solvents to optimize the reaction rates and yields.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,6-Dichloro-5,8-dihydroxy-4-iminonaphthalen-1(4H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2,6-Dichloro-5,8-dihydroxy-1,4-naphthoquinone
- 2,6-Dichloro-4-hydroxy-1-naphthaldehyde
- 2,6-Dichloro-1,4-naphthoquinone
Uniqueness
Compared to similar compounds, 2,6-Dichloro-5,8-dihydroxy-4-iminonaphthalen-1(4H)-one may exhibit unique chemical properties and biological activities due to the presence of both hydroxyl and imine functional groups. These functional groups can influence the compound’s reactivity, solubility, and interaction with biological targets.
Properties
Molecular Formula |
C10H5Cl2NO3 |
---|---|
Molecular Weight |
258.05 g/mol |
IUPAC Name |
8-amino-2,6-dichloro-5-hydroxynaphthalene-1,4-dione |
InChI |
InChI=1S/C10H5Cl2NO3/c11-3-1-5(13)7-8(10(3)16)6(14)2-4(12)9(7)15/h1-2,16H,13H2 |
InChI Key |
FZGFFHHKRXCWLC-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C2=C(C(=O)C=C(C2=O)Cl)C(=C1Cl)O)N |
Origin of Product |
United States |
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